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Compound of Interest

(2,6-Dichlorophenyl)(oxan-4-
Compound Name:

yl)methanol
CAS No.: 1341787-90-3
Cat. No.: B1489059

Get Quote

\ J

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists,
Process Chemists, and Drug Discovery Researchers CAS Registry Number: 1341787-90-3
(Racemic)[1]

Executive Summary & Strategic Utility

In the landscape of modern drug discovery, (2,6-Dichlorophenyl)(oxan-4-yl)methanol
represents a high-value "privileged fragment.” It combines two distinct pharmacophoric
elements—the lipophilic, conformationally restricted 2,6-dichlorophenyl moiety and the polar,
metabolically stable oxan-4-yl (tetrahydropyran-4-yl) ring—Ilinked by a chiral hydroxymethylene
bridge.

This building block is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead
Optimization to:

» Modulate Lipophilicity (LogD): The oxane ring acts as a bioisostere for cyclohexane or
piperidine, lowering cLogP while avoiding the hERG liability often associated with basic
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amines.

o Enforce Conformation: The 2,6-substitution pattern on the phenyl ring creates significant
steric clash with the linker, forcing the aromatic ring to twist orthogonal to the methine bond.
This "atropisomer-like" pre-organization often enhances binding affinity by reducing the
entropic penalty upon binding.

 Introduce Chirality: The central chiral alcohol provides a vector for specific H-bond
interactions within a receptor pocket (e.g., kinase hinge regions) and serves as a handle for
further diversification (e.g., conversion to chiral ethers or amines).

Structural Analysis & Stereochemistry

The molecule consists of a stereogenic center at the methine carbon connecting the aromatic
ring and the heterocycle.

e Chemical Formula:
e Molecular Weight: 261.14 g/mol [2]
o Key Features:
o 2,6-Dichlorophenyl: Electron-deficient aromatic system; participates in

-stacking and fills hydrophobic pockets (e.g., the specificity pocket of ALK/MET kinases).

o Oxan-4-yl (Tetrahydropyran): Hydrogen bond acceptor (ether oxygen); metabolically
robust compared to N-alkyl piperidines.

o Chiral Hydroxyl: The

and

enantiomers typically exhibit distinct biological profiles.

Stereochemical Impact on Pharmacology

In kinase inhibitors (e.g., Crizotinib analogs), the chirality of the linker often dictates the vector
of the aromatic group. For this building block:
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e -Enantiomer: May project the dichlorophenyl group into the hydrophobic back-pocket
(Gatekeeper region).

» -Enantiomer: May project towards the solvent front or clash with the protein backbone.

» Note: Absolute configuration efficacy is target-dependent and must be determined via SAR
(Structure-Activity Relationship) studies.

Synthetic Methodologies

High-purity synthesis of this building block requires controlling the formation of the secondary
alcohol. Two primary routes are recommended: Grignard Addition (Racemic) followed by
resolution, or Asymmetric Transfer Hydrogenation (Enantioselective) of the corresponding
ketone.

Route A: Organometallic Addition (Racemic Synthesis)

This is the standard route for generating bulk material for initial SAR screening.

Protocol:

Reagents: 1-bromo-2,6-dichlorobenzene, Magnesium turnings (or

), Tetrahydro-2H-pyran-4-carbaldehyde.

Step 1 (Metallation): Generate the Grignard reagent. Due to the steric bulk of the 2,6-
dichloro positions, standard Mg insertion can be sluggish.

o Optimization: Use Turbo Grignard (

) in THF at -15°C to facilitate Halogen-Magnesium exchange without benzyne formation.

Step 2 (Addition): Add Tetrahydro-2H-pyran-4-carbaldehyde dropwise at -78°C.

Step 3 (Quench): Quench with saturated

Yield: Typically 75-85%.
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Route B: Enantioselective Synthesis via Ketone
Reduction

For process-scale delivery of a single enantiomer (e.g., >98% ee).
Protocol:

o Precursor Synthesis: Oxidize the racemic alcohol (from Route A) to the ketone (2,6-
dichlorophenyl)(oxan-4-yl)methanone using Dess-Martin Periodinane or Swern Oxidation.

o Asymmetric Reduction: Use a Noyori Transfer Hydrogenation catalyst.

o

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

o

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Conditions: 25°C, 12-24 h in DCM or EtOAc.

[¢]

Result: Yields the chiral alcohol with high enantioselectivity (often >95% ee).

[e]

Visualization: Synthetic Workflow
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Click to download full resolution via product page

Caption: Divergent synthetic pathways for accessing racemic and enantiopure (2,6-
Dichlorophenyl)(oxan-4-yl)methanol.

Quality Control & Analytical Standards
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Validating the identity and purity of this building block is critical, particularly the enantiomeric
excess (ee).

Analytical Data Summary

Parameter Specification Method

Appearance White to off-white solid Visual

Purity (Chemical) >98.0% HPLC (C18, MeCN/H20)
Purity (Chiral) >98.0% ee Chiral HPLC / SFC

7.4-7.5 (m, 3H, Ar-H), 5.2 (d,
1H, OH), 4.8 (t, 1H, CH-OH),

1H NMR (DMSO-d6) 3.8 (m, 2H, Oxane), 3.2 (m 400 MHz NMR
2H, Oxane), 1.9 (m, 1H, CH),
1.2-1.5 (m, 4H, Oxane)

Mass Spec [M+H]+ = 261.1/263.1 LC-MS (ESI+)

Protocol: Chiral Separation (HPLC)

For the resolution of the racemic mixture or ee determination.[3][4]

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
o Mobile Phase: n-Hexane : Isopropanol (90:10).

e Flow Rate: 1.0 mL/min.[5]

e Detection: UV @ 220 nm (Absorption of the dichlorophenyl ring).

o Expected Retention: Enantiomers typically separate with

Medicinal Chemistry Applications
Bioisosteric Replacement Logic

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720004744en_020f080f89/720004744en.pdf
https://pdf.benchchem.com/2813/A_Researcher_s_Guide_to_Chiral_HPLC_Analysis_of_2r_2_3_4_Dichlorophenyl_oxirane.pdf
https://chiraltech.com/wp-content/uploads/2014/06/07-Enantiomer-Separation-of-Chiral-Acids-PREP-2010.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1489059?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

This building block is frequently used to replace (2,6-dichlorophenyl)(cyclohexyl)methanol or
(2,6-dichlorophenyl)(piperidin-4-yl)methanol.

Advantages of the Oxane Analog:

e Reduced Lipophilicity: The ether oxygen lowers LogP by ~1.0 unit compared to cyclohexane,
improving solubility and reducing non-specific binding.

o Metabolic Stability: Unlike piperidine, the oxane ring is not susceptible to N-oxidation or N-
dealkylation by CYP450 enzymes.

o Safety: Avoids the formation of reactive iminium ion metabolites common with piperidines.

SAR Logic Diagram
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Caption: Structure-Activity Relationship (SAR) breakdown of the building block's
pharmacophoric contributions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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